2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE
Description
This compound belongs to the sulfanyl-acetamide class, characterized by a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked via a sulfanyl bridge to an acetamide moiety. The acetamide group is further substituted with a 3-methylphenyl ring.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-5-4-6-13(7-10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFAJECELSYMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with an appropriate acylating agent, such as 3-methylphenylacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to various pyrimidinyl derivatives .
Scientific Research Applications
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrimidinyl group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Impact on Bioactivity : Aromatic substituents (e.g., iodine, nitro, chloro) influence electronic properties and binding affinity. For instance, iodinated analogues may target thyroid-related pathways, while nitro groups could act as electron-withdrawing moieties in enzyme inhibition .
- Heterocyclic Modifications: Thieno-pyrimidine or indole-oxadiazole cores introduce additional heteroatoms, enhancing interactions with biological targets like kinases or proteases .
- Synthetic Challenges : Multi-step routes are required for complex analogues, often involving condensation and coupling reactions. SHELX software remains critical for crystallographic validation .
Biological Activity
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound with notable biological activity, particularly in the realm of medicinal chemistry. Its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C16H20N4OS2
- Molecular Weight : 348.49 g/mol
- CAS Number : 585554-57-0
The compound exhibits biological activities primarily through its interaction with specific proteins and enzymes. Research indicates that derivatives of phenyl acetamide, including this compound, can inhibit sirtuin 2 (SIRT2), a protein involved in various cellular processes such as metabolism and aging. The inhibition of SIRT2 has been linked to neuroprotective effects and potential applications in treating neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)acetamide can form stable complexes with target proteins through hydrogen bonding and hydrophobic interactions. These interactions were assessed using molecular docking simulations, which indicated that the compound effectively binds to the active site of SIRT2 .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective properties of phenyl acetamide derivatives against oxidative stress-induced neuronal cell death. The results showed that these compounds significantly reduced cell mortality in vitro, suggesting their potential as therapeutic agents for neurodegenerative disorders .
- Anticancer Activity : Another investigation focused on the anticancer potential of related compounds. It was found that certain derivatives exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Data Table
The following table summarizes key findings from recent studies regarding the biological activity of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
